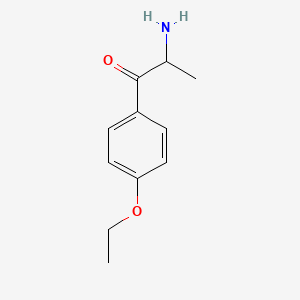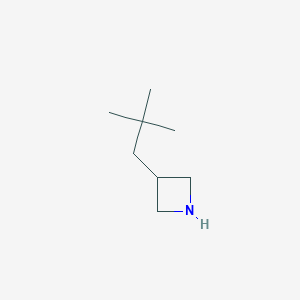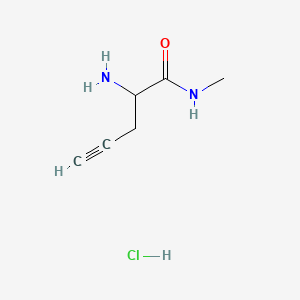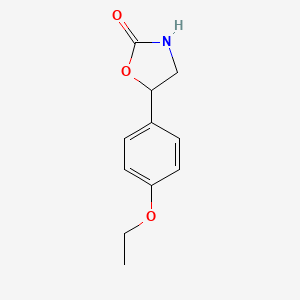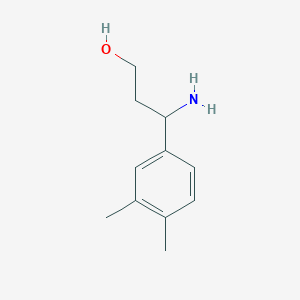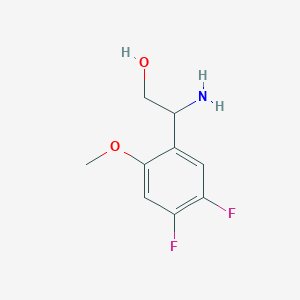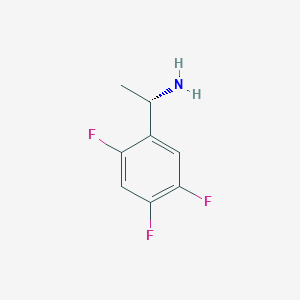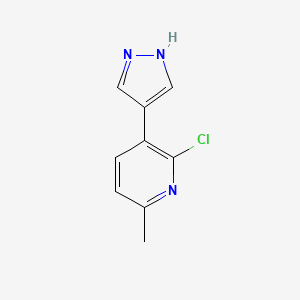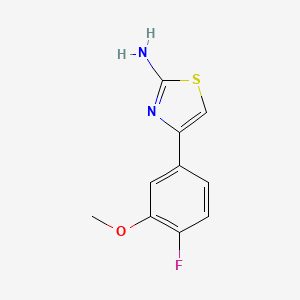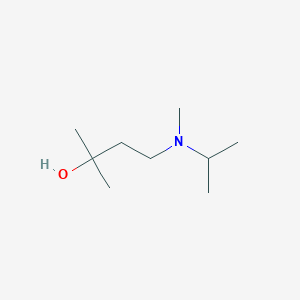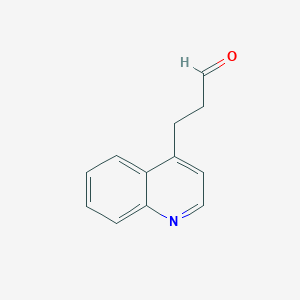
4-Quinolinepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinepropanal: is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinepropanal can be achieved through several methods. One common approach involves the reaction of 4-chloroquinoline with propanal in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Quinolinepropanal undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed:
Oxidation: 4-Quinolinepropanoic acid.
Reduction: 4-Quinolinepropanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Quinolinepropanal has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Quinolinepropanal is primarily related to its ability to interact with biological targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of 4-Quinolinepropanal, known for its broad range of biological activities.
4-Quinolinecarboxaldehyde: A closely related compound with similar chemical properties but different reactivity due to the presence of a carboxaldehyde group.
4-Quinolinepropanol: The reduced form of this compound, which has different chemical reactivity and biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-quinolin-4-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-9H,3-4H2 |
InChI-Schlüssel |
SAHOBIBQRTZUGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


